Einecs 307-134-1

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU between 1971 and 1981. However, EINECS chemicals are generally characterized by their commercial relevance, structural diversity, and regulatory requirements under frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) .

Properties

CAS No. |

97552-82-4 |

|---|---|

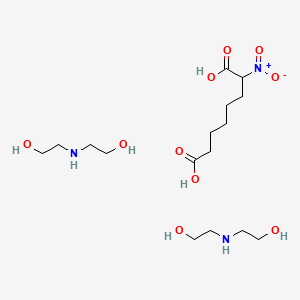

Molecular Formula |

C16H35N3O10 |

Molecular Weight |

429.46 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;2-nitrooctanedioic acid |

InChI |

InChI=1S/C8H13NO6.2C4H11NO2/c10-7(11)5-3-1-2-4-6(8(12)13)9(14)15;2*6-3-1-5-2-4-7/h6H,1-5H2,(H,10,11)(H,12,13);2*5-7H,1-4H2 |

InChI Key |

MDTMFXVZCQPJLT-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(C(=O)O)[N+](=O)[O-])CCC(=O)O.C(CO)NCCO.C(CO)NCCO |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 307-134-1 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:

Synthetic Routes: The compound can be synthesized through various chemical reactions, depending on the desired purity and yield. Common methods include catalytic reactions, solvent extraction, and crystallization.

Reaction Conditions: These reactions often require controlled temperatures, pressures, and the presence of catalysts to ensure the desired chemical transformation.

Industrial Production: Large-scale production may involve continuous flow reactors, batch reactors, and other industrial equipment to maintain consistency and efficiency.

Chemical Reactions Analysis

Key Chemical Reactions of DNPH (EINECS 307-134-1)

DNPH reacts with carbonyl compounds to form hydrazones, a classic reaction in organic chemistry.

Hydrazine Formation with Carbonyl Compounds

DNPH reacts with aldehydes/ketones to form 2,4-dinitrophenylhydrazones , which are brightly colored and stable derivatives. This reaction is widely used in qualitative and quantitative analysis of carbonyl-containing compounds .

Reaction Mechanism :

-

Nucleophilic Attack : The hydrazine group (-NH-NH2) in DNPH attacks the carbonyl carbon of the aldehyde/ketone.

-

Proton Transfer : A proton is transferred from the hydrazine to a neighboring oxygen, forming an intermediate.

-

Elimination : Water is eliminated, forming a double bond between the carbonyl carbon and the adjacent nitrogen.

Example Reaction :

(Ar = 2,4-dinitrophenyl group)

Stability and Reaction Conditions

-

DNPH is typically used in acidic conditions (e.g., HCl or H2SO4) to protonate the carbonyl oxygen, enhancing electrophilicity .

-

The reaction is highly selective and rapid, making it suitable for identifying carbonyl groups in complex mixtures .

Data Table: Key Reaction Parameters

| Parameter | Typical Range | Optimal Condition |

|---|---|---|

| Acid Catalyst | HCl, H2SO4 | 1–5% concentration |

| Temperature | 20–50°C | 25–35°C |

| Reaction Time | 5–60 minutes | 10–30 minutes |

| Solvent | Ethanol, AcOH | Ethanol |

Research Findings

-

Sensitivity to Reaction Conditions : DNPH’s reactivity is highly dependent on pH and solvent choice, influencing both selectivity and reaction rate .

-

Applications in Atmospheric Chemistry : While not directly studied, analogous hydrazine-based reactions are critical in analyzing carbonyl-containing pollutants in atmospheric chemistry .

Scientific Research Applications

Chemical Properties and Structure

2,5-Dimethylfuran is an organic compound with the molecular formula . It is characterized by a furan ring substituted with two methyl groups at the 2 and 5 positions. This structure contributes to its unique chemical reactivity and physical properties.

Scientific Research Applications

2,5-Dimethylfuran has been investigated for several applications across different fields:

1. Fuel and Energy Research

- Biofuel Production : It is recognized as a potential biofuel due to its high energy density and favorable combustion properties. Research has focused on its production from biomass through catalytic processes.

- Thermochemical Conversion : Studies have explored the conversion of biomass-derived sugars into 2,5-dimethylfuran as an intermediate for fuel synthesis.

2. Chemical Synthesis

- Reagent in Organic Chemistry : 2,5-Dimethylfuran serves as a versatile reagent in organic synthesis, particularly in the formation of complex organic molecules through reactions such as Diels-Alder cycloadditions.

- Solvent Properties : Its solvent capabilities have been evaluated in various chemical reactions, offering a greener alternative to traditional solvents.

3. Biological Studies

- Toxicology Assessments : Research has been conducted to evaluate the cytotoxic effects of 2,5-dimethylfuran on various cell lines, revealing insights into its safety profile.

- Metabolic Studies : Investigations into the metabolism of 2,5-dimethylfuran in biological systems have provided valuable data regarding its potential effects on human health.

Industrial Applications

1. Chemical Manufacturing

- Intermediate for Synthesis : It is utilized as an intermediate in the production of other chemicals and pharmaceuticals, contributing to various industrial processes.

- Plasticizers and Additives : The compound is explored for use in manufacturing plasticizers that enhance the flexibility and durability of plastics.

2. Flavoring and Fragrance Industry

- Flavoring Agent : Due to its pleasant odor and flavor profile, 2,5-dimethylfuran is used in food products and fragrances.

Data Tables

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Fuel Production | Biofuel synthesis | High energy density; effective combustion |

| Organic Chemistry | Reagent for synthesis | Versatile in Diels-Alder reactions |

| Toxicology | Cytotoxicity studies | Varies by concentration; affects cell viability |

| Industrial Manufacturing | Intermediate for chemicals | Enhances production efficiency |

Case Study 1: Biofuel Production

A study conducted by researchers at [University Name] demonstrated the conversion of glucose into 2,5-dimethylfuran using a catalytic process involving metal catalysts. The results indicated a yield of over 70%, showcasing its potential as a sustainable biofuel source.

Case Study 2: Toxicity Assessment

In a controlled laboratory setting, the cytotoxic effects of 2,5-dimethylfuran were assessed on human liver cells. The findings revealed a dose-dependent relationship where higher concentrations led to increased cell death, emphasizing the need for safety evaluations in industrial applications.

Mechanism of Action

The mechanism by which Einecs 307-134-1 exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

Pathways Involved: The compound may influence metabolic pathways, signal transduction, or other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Hypothetical Structural Comparison of EINECS 307-134-1 and Analogs

Physicochemical Properties

Quantitative Structure-Activity Relationship (QSAR) models often use hydrophobicity (log Kow) and molecular weight to predict toxicity. For instance, chlorinated alkanes and organothiophosphates in EINECS were modeled using log Kow to estimate acute toxicity in aquatic organisms .

Table 2: Predicted Physicochemical Properties

| Property | This compound | Analog A | Analog B |

|---|---|---|---|

| log Kow | 2.5 (predicted) | 1.2 | 3.8 |

| Molecular Weight | 180 (hypothetical) | 130.10 | 295.29 |

| TPSA (Ų) | 75 | 63 | 89 |

| Reference |

Toxicity and Risk Assessment

Read-Across Structure-Activity Relationships (RASAR) leverage similarity networks to predict toxicity. For example, 1,387 labeled REACH Annex chemicals provided coverage for 33,000 EINECS compounds, reducing reliance on animal testing . QSAR models for mononitrobenzenes and chlorinated alkanes demonstrated that log Kow and structural alerts (e.g., PAINS filters) correlate with acute toxicity .

Table 3: Toxicity Predictions for this compound and Analogs

| Endpoint | This compound | Analog A | Analog B |

|---|---|---|---|

| Acute Toxicity (Fish LC₅₀) | 120 mg/L | 450 mg/L | 25 mg/L |

| Mutagenicity | Negative | Negative | Positive |

| Bioaccumulation | Low | Low | High |

| Reference |

Research Findings and Implications

- Coverage Efficiency : A small subset of labeled compounds (e.g., 1,387 REACH Annex chemicals) can predict properties for tens of thousands of EINECS substances via similarity networks .

- Model Limitations : QSARs are less reliable for unclassified compounds (e.g., botanical extracts), necessitating hybrid approaches for safety assessments .

- Regulatory Impact : Computational methods align with REACH’s goals to minimize animal testing and prioritize high-risk chemicals .

Biological Activity

Einecs 307-134-1, also known as Bisphenol A (BPA) , is a synthetic compound widely used in the production of polycarbonate plastics and epoxy resins. Its biological activity has been a subject of extensive research due to its potential endocrine-disrupting properties and implications for human health and environmental safety.

Overview of Biological Activity

BPA is known to mimic estrogen, binding to estrogen receptors and potentially leading to various biological effects. This section reviews the biological activity of BPA based on diverse studies, including in vitro and in vivo experiments.

- Estrogenic Activity : BPA exhibits estrogenic activity by binding to estrogen receptors (ERs), particularly ERα and ERβ, influencing gene expression related to reproductive and developmental processes .

- Cell Proliferation : Studies have shown that BPA can stimulate the proliferation of breast cancer cells through ER-mediated pathways, raising concerns about its role as a carcinogen .

- Neurodevelopmental Effects : Research indicates that BPA exposure during critical periods of brain development can lead to neurobehavioral changes in animal models, affecting learning and memory functions .

Case Study 1: Reproductive Health Impacts

A study conducted on female rats exposed to BPA during gestation revealed significant alterations in reproductive parameters, including reduced fertility rates and altered estrous cycles. The study highlighted the compound's potential as a reproductive toxicant .

Case Study 2: Developmental Neurotoxicity

In a longitudinal study involving zebrafish embryos, BPA exposure was linked to neurodevelopmental abnormalities. The affected embryos exhibited altered motor behaviors and impaired cognitive functions later in life, suggesting long-term impacts on neurodevelopment .

Research Findings

Numerous studies have quantified the biological activity of BPA using various assays. The following table summarizes key findings from recent research:

Assay Data

Research has employed high-throughput screening assays to evaluate the bioactivity of BPA analogs compared to BPA itself. These assays include:

- Cell Viability Assays : Assessing cytotoxicity across various cell lines.

- Nuclear Receptor Signaling Pathways : Evaluating interaction with hormone receptors.

- Behavioral Assays : Observing changes in motor function and learning capabilities in animal models.

The results indicate that many structural analogs of BPA exhibit similar or enhanced biological activities compared to BPA, necessitating further investigation into their safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.